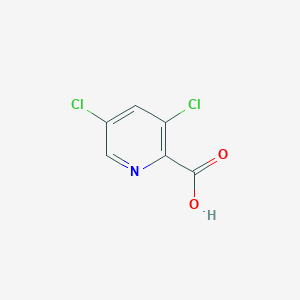

3,5-Dichloro-2-pyridinecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2010. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKZCYLZWZCQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277373 | |

| Record name | 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81719-53-1 | |

| Record name | 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICHLORO-2-PYRIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-2-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-pyridinecarboxylic acid, also known as 3,5-dichloropicolinic acid, is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, including the presence of two chlorine atoms and a carboxylic acid group on the pyridine ring, impart specific reactivity and properties that are leveraged in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic reactions, and key applications, offering a valuable resource for scientists and researchers in the field.

Chemical Identity and Properties

CAS Number: 81719-53-1[2]

Molecular Formula: C₆H₃Cl₂NO₂[2]

Molecular Weight: 192.00 g/mol [2]

This section delineates the fundamental physicochemical properties of this compound, which are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Appearance | Light yellow to white crystalline powder | [1] |

| Melting Point | 153-154 °C | [1] |

| Boiling Point | 315.4 °C at 760 mmHg | [1] |

| Density | 1.612 g/cm³ | [1] |

| pKa | 2.12 ± 0.25 (Predicted) | [1] |

| Solubility | Insoluble in water. | Inferred from general properties and related compounds. |

| Storage | Under inert gas (nitrogen or argon) at 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the ortho-lithiation of 3,5-dichloropyridine followed by carboxylation. This method provides a direct and efficient route to introduce the carboxylic acid group at the 2-position of the pyridine ring.

Detailed Synthetic Protocol:

Materials:

-

3,5-Dichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

-

Dry Ice (solid CO₂) or CO₂ gas

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid (HCl), aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Lithiating Agent (if using LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and slowly add an equimolar amount of n-butyllithium. Stir the mixture for 30 minutes at this temperature to generate LDA.

-

Lithiation of 3,5-Dichloropyridine: To the freshly prepared LDA solution (or a solution of another strong lithium base like n-BuLi) at -78 °C, add a solution of 3,5-dichloropyridine in anhydrous THF dropwise, ensuring the temperature does not rise above -70 °C. The deprotonation at the 2-position is directed by the chlorine atom at the 3-position.[3] Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete formation of the 3,5-dichloro-2-lithiopyridine intermediate.

-

Carboxylation: Quench the reaction by adding an excess of crushed dry ice in one portion or by bubbling CO₂ gas through the solution. The lithium intermediate undergoes nucleophilic attack on the carbon dioxide to form the lithium carboxylate salt.

-

Work-up and Isolation: Allow the reaction mixture to slowly warm to room temperature. Add water to quench any remaining organolithium species. Acidify the aqueous layer to a pH of approximately 2-3 with a dilute HCl solution to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid.

-

Purification: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a white to off-white solid.

Key Chemical Reactions

The chemical reactivity of this compound is dominated by the carboxylic acid functionality, which readily undergoes reactions such as esterification and amide bond formation. These reactions are fundamental to its use as an intermediate in the synthesis of more complex molecules.

Esterification

Esterification of this compound can be achieved through various methods, including Fischer esterification under acidic conditions or by using coupling agents for milder conditions.

Exemplary Protocol (DCC/DMAP Coupling):

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add the desired alcohol (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter off the precipitated dicyclohexylurea.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Amide Bond Formation

The carboxylic acid group can be converted to an amide via activation with a coupling agent followed by reaction with a primary or secondary amine.

Exemplary Protocol (HATU Coupling):

-

Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are the expected characteristic features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-4: This proton is expected to appear as a doublet, coupled to H-6.

-

H-6: This proton will also appear as a doublet, with the same coupling constant as H-4.

The exact chemical shifts will be influenced by the solvent and the electronic effects of the chloro and carboxyl substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule.

-

C=O (Carboxylic Acid): Expected to be in the range of 165-185 ppm.

-

C-2, C-3, C-4, C-5, C-6 (Pyridine Ring): These carbons will appear in the aromatic region (typically 120-150 ppm), with their specific chemical shifts influenced by the positions of the chloro and carboxyl groups. The carbons directly attached to the chlorine atoms (C-3 and C-5) will be significantly affected.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1710 and 1760 cm⁻¹. Conjugation with the pyridine ring may shift this to the lower end of the range.[4]

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210-1320 cm⁻¹ region.

-

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 191 and an M+2 peak at m/z 193 with an intensity ratio of approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.

-

Fragmentation: Common fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45).

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various biologically active compounds.

-

Pharmaceuticals: The pyridinecarboxylic acid scaffold is a common feature in many drug molecules. The specific substitution pattern of this compound allows for the introduction of further diversity through reactions at the carboxylic acid group or by nucleophilic substitution of the chlorine atoms under certain conditions.

-

Agrochemicals: Halogenated pyridines are key components of many herbicides, fungicides, and insecticides.[5] This compound serves as a starting material for the synthesis of more complex agrochemical active ingredients. For example, pyridine carboxylic acid derivatives are known to act as auxin mimic herbicides, disrupting plant growth.[5]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and important building block in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it a valuable tool for researchers and scientists in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its synthesis, key reactions, and spectroscopic characteristics to facilitate its effective use in the laboratory.

References

- LookChem. (n.d.). Cas 81719-53-1, this compound.

- Home Sunshine Pharma. (n.d.). This compound CAS 81719-53-1.

- PubChem. (n.d.). This compound.

- European Patent Office. (2003). Process for the preparation of 3,5-dichloropyridine. EP 1206453 B1.

- Weymeels, E., Awad, H., Bischoff, L., & Marsais, F. (2005). On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. ResearchGate.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Weymeels, E., et al. (2005). On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. Journal of Organic Chemistry.

- Laha, J. K., Petrou, P., & Cuny, G. D. (2009). A General and Efficient Method for the Synthesis of 2-Substituted-3-chloropyridines. Organic Letters.

- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.

- Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.

- Weymeels, E., Awad, H., Bischoff, L., & Marsais, F. (2005). On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. ResearchGate.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- NIST. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- ResearchGate. (2005). Progression of the reaction between 3,5-dichloropyridine and (a) LTMP or (b) BuLi, and subsequent deuteriolysis.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropicolinic acid, with the CAS Registry Number 81719-53-1, is a halogenated derivative of picolinic acid, an isomer of nicotinic acid. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, makes it a compound of interest in various fields of chemical research, including agrochemicals and pharmaceuticals. The presence and position of the chlorine atoms significantly influence the molecule's electronic properties, acidity, solubility, and overall reactivity, distinguishing it from its parent compound and other isomers.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-dichloropicolinic acid. As a Senior Application Scientist, the aim is to present not just the data but also the underlying scientific principles and practical methodologies for their determination. This document is designed to be a valuable resource for researchers and professionals engaged in the development and analysis of molecules containing the picolinic acid scaffold.

Core Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dichloropicolinic Acid is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on predictions and data from structurally related compounds due to the limited availability of specific experimental data for this particular isomer.

| Property | Value | Source |

| Chemical Formula | C₆H₃Cl₂NO₂ | [1][2] |

| Molecular Weight | 192.00 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 153-154 °C | [3] |

| Boiling Point | 315.4 ± 37.0 °C (Predicted) | [4] |

| pKa | 2.12 ± 0.25 (Predicted) | [3] |

| Solubility | Sparingly soluble in water; Soluble in some organic solvents. Quantitative data is not readily available. | Inferred from related compounds[4][5] |

| LogP | 1.48 (Consensus Prediction) | [6] |

In-Depth Analysis of Physicochemical Properties

Molecular Structure and Acidity (pKa)

The structure of 3,5-dichloropicolinic acid, with the carboxylic acid group at the 2-position of the pyridine ring, is fundamental to its acidic nature. The acidity of the carboxylic proton is significantly influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the pyridine ring.

The predicted pKa of 2.12 suggests that 3,5-dichloropicolinic acid is a relatively strong organic acid.[3] This is a direct consequence of the inductive electron withdrawal by the electronegative chlorine atoms, which stabilizes the resulting carboxylate anion. This enhanced acidity is a critical factor in its behavior in biological systems and in the design of analytical methods.

Methodology for pKa Determination: Potentiometric Titration

The acid dissociation constant (pKa) is a crucial parameter for understanding the ionization state of a molecule at a given pH. Potentiometric titration is a robust and widely used method for its determination.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 3,5-dichloropicolinic acid and dissolve it in a known volume of high-purity deionized water. A co-solvent such as methanol or ethanol may be used if the aqueous solubility is low, though this can affect the measured pKa.

-

Titration Setup: Calibrate a pH meter using standard buffers of known pH. Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Profile

-

Aqueous Solubility: As a chlorinated aromatic carboxylic acid, its solubility in water is expected to be low.[4][5] The polar carboxylic acid group contributes to water solubility, but the hydrophobic nature of the dichlorinated pyridine ring counteracts this. The acidity of the molecule means that its solubility will be highly pH-dependent, increasing significantly in alkaline solutions due to the formation of the more soluble carboxylate salt.

-

Organic Solvent Solubility: It is anticipated to have better solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the carboxylic acid group.[5] Solubility in non-polar solvents like hexane is expected to be very low.

Methodology for Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid 3,5-dichloropicolinic acid to a known volume of the solvent of interest in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a syringe filter that does not interact with the compound.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution and determine the concentration of 3,5-dichloropicolinic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Spectroscopic Properties

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The exact chemical shifts will be influenced by the positions of the chlorine atoms and the carboxylic acid group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbon of the carboxylic acid group will be the most downfield signal (typically >160 ppm). The chemical shifts of the pyridine ring carbons will be influenced by the attached chlorine and nitrogen atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption is expected around 1700-1730 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint region.

-

UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., methanol or ethanol) is expected to show absorption bands in the UV region, arising from π-π* electronic transitions within the aromatic pyridine ring. The exact position of the absorption maximum (λmax) will depend on the solvent and the pH.

Stability Profile

The stability of 3,5-dichloropicolinic acid under various environmental conditions is a critical consideration for its storage, handling, and persistence.

-

Thermal Stability: Based on its melting point of 153-154 °C, the compound is expected to be stable at ambient temperatures.[3] Thermal decomposition would likely occur at significantly higher temperatures and may involve the loss of the carboxylic acid group and/or cleavage of the C-Cl bonds.

-

Photostability: Aromatic halogenated compounds can be susceptible to photolytic degradation. Exposure to UV light, particularly in the presence of water or other nucleophiles, could potentially lead to the cleavage of the C-Cl bonds. Studies on the related compound 3,6-dichloropicolinic acid have shown that it undergoes photochemical degradation in aqueous solutions.

Methodology for Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

-

Exposing the Compound to Stress Conditions: Subject solutions of 3,5-dichloropicolinic acid to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Reflux the solution in the presence of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Oxidation: Treat the solution with an oxidizing agent such as hydrogen peroxide.

-

Thermal Stress: Store the solid compound and its solution at elevated temperatures.

-

Photostability: Expose the solution to UV and visible light.

-

-

Analysis of Stressed Samples: At various time points, analyze the stressed samples using a stability-indicating analytical method, such as HPLC with a photodiode array detector or mass spectrometry.

-

Identification of Degradants: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products. Mass spectrometry can be used to elucidate the structures of the major degradants.

Analytical Methodologies

The accurate quantification of 3,5-dichloropicolinic acid is essential for quality control, research, and monitoring purposes. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

A Generalized HPLC-UV Method for the Analysis of 3,5-Dichloropicolinic Acid

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. 3,5-Dichloropicolinic acid, being a moderately polar compound, can be effectively retained and separated on a non-polar stationary phase (such as C18) using a polar mobile phase. The acidic nature of the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.

Step-by-Step Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized using a gradient or isocratic elution to achieve the desired separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by running a UV-Vis spectrum of the compound. Based on similar aromatic carboxylic acids, a wavelength in the range of 220-280 nm would be a suitable starting point.[7]

-

Injection Volume: Typically 10-20 µL.

-

-

Standard and Sample Preparation:

-

Standard Solutions: Prepare a stock solution of 3,5-dichloropicolinic acid in a suitable solvent (e.g., methanol) and then prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Solutions: Dissolve the sample containing 3,5-dichloropicolinic acid in the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Safety and Handling

3,5-Dichloropicolinic acid should be handled with care in a laboratory setting. Based on the available Safety Data Sheet (SDS), it is classified as a skin and eye irritant and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of 3,5-dichloropicolinic acid. While there are gaps in the publicly available experimental data for this specific isomer, this guide has synthesized the available information and provided a framework for its experimental determination. The methodologies outlined for pKa, solubility, stability, and analytical quantification are based on established scientific principles and can be readily adapted for the characterization of this and other related compounds. A deeper understanding of these fundamental properties is essential for unlocking the full potential of 3,5-dichloropicolinic acid in various scientific and industrial applications.

References

- LookChem. Cas 81719-53-1, 3,5-Dichloro-2-pyridinecarboxylic acid. [Link]

- The Royal Society of Chemistry. Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

- Home Sunshine Pharma. This compound CAS 81719-53-1. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- ResearchGate. Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. [Link]

- Pik, A. J., & Hodgson, G. W. (1976). Gas-liquid chromatographic determination of 3,6-dichloropicolinic acid in soils.

- SIELC Technologies. Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. [Link]

- PubChem. This compound. [Link]

- ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. [Link]

- Suryawanshi, S. (2020, October 8). Determination of Lambda Max. [Video]. YouTube. [Link]

- National Center for Biotechnology Information. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. [Link]

- Phcogj.com. GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- ResearchGate. UV-VIS absorption maxima of compounds 3a-c. [Link]

- Scribd. GCMS Analysis Report. [Link]

- Saratovskikh, E. A., et al. (2005). Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide Lontrel) in aqueous solutions. Applied Biochemistry and Microbiology, 41(2), 228-232. [Link]

- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

- University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

- Darko, E., & Lucy, C. A. (2014).

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- ResearchGate. Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water)

- Gaoloux, M. P., Bernes, A. C., & Van Damme, J. C. (1985). Gas chromatographic determination of 3,6-dichloropicolinic acid residues in soils and its application to the residue dissipation in a soil. Journal of Agricultural and Food Chemistry, 33(5), 962–965. [Link]

- SIELC Technologies. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. [Link]

- Scribd. Lambda MAx 03231. [Link]

- ResearchGate. UV Absorbance Maxima (λ max ) of Selected Phenolic Acids. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. 3,6-Dichloropicolinic acid. [Link]

- National Institute of Standards and Technology.

- Solubility of Things. 3,5-Dichlorobenzoic acid. [Link]

- Food and Agriculture Organization of the United N

- ResearchGate. Solubility comparison in methanol. [Link]

- ResearchGate. Solubility comparison in dichloromethane. [Link]

- ResearchGate. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. [Link]

- MDPI. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

- PubMed.

- Analytical Methods. Rapid quality assessment of organic fertilizers using fused FTIR and LIBS spectroscopy with machine learning. [Link]

- International Journal of Herbal Medicine. Screening of phytoconstituents, UV-VIS Spectrum and FTIR analysis of Micrococca mercurialis (L.) Benth. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 3,5-Dichloro-2-pyridinecarboxylic Acid

Foreword: The Imperative of Unambiguous Structural Elucidation

For researchers, medicinal chemists, and professionals in agrochemical development, the precise characterization of molecular architecture is not merely an academic exercise; it is the bedrock of innovation and safety. 3,5-Dichloro-2-pyridinecarboxylic acid (C₆H₃Cl₂NO₂) is a pivotal heterocyclic building block, serving as a key intermediate in the synthesis of numerous pharmaceutical and agricultural agents[1][2]. Its biological activity and physicochemical properties are intrinsically linked to the specific arrangement of its substituents on the pyridine ring[3]. Consequently, the rigorous and unequivocal confirmation of its structure is a non-negotiable prerequisite for its use in any research or development pipeline.

This guide eschews a simple recitation of analytical techniques. Instead, it presents a holistic, field-proven workflow for the structural validation of this compound. We will explore not just the "how" but the "why," delving into the causality behind experimental choices and demonstrating how a multi-technique approach creates a self-validating system for absolute structural confidence.

Chapter 1: Foundational Properties and Molecular Blueprint

Before embarking on complex analytical procedures, a summary of the compound's fundamental properties provides a crucial baseline for verification.

Molecular Structure

The primary structure of this compound is defined by a pyridine ring substituted at the C2, C3, and C5 positions.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of key physical and chemical data is essential for initial sample verification.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO₂ | [4] |

| Molecular Weight | 192.00 g/mol | [4] |

| Monoisotopic Mass | 190.9540837 Da | [4][5] |

| Appearance | White powder/crystal | [2] |

| Melting Point | 153-154 °C | [6] |

| CAS Number | 81719-53-1 | [4] |

Chapter 2: Elucidation in Solution: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and chemical environment of a molecule in solution[3]. For a substituted pyridine, it is indispensable for confirming the substitution pattern.

Expertise: Why a Multi-dimensional NMR Approach is Critical

While a simple ¹H NMR provides a proton count and basic environmental information, it is insufficient for unambiguous proof. For a molecule like this compound, a comprehensive suite of 1D and 2D NMR experiments is required to definitively link every proton to its corresponding carbon and establish through-bond connectivities.

Predicted Spectral Data

The following data, based on established principles for halogenated pyridine derivatives, serves as a reference for experimental validation[3][7].

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Pyridine H-4 | ~8.1-8.3 | Doublet (d) | Exhibits a small coupling constant (J ≈ 2-3 Hz) to H-6. |

| Pyridine H-6 | ~8.5-8.7 | Doublet (d) | Exhibits a small coupling constant (J ≈ 2-3 Hz) to H-4. |

| Carboxylic Acid OH | >10 (variable) | Broad Singlet (br s) | Chemical shift is highly dependent on solvent and concentration. |

| ¹³C NMR | |||

| C2 (C-COOH) | ~148-152 | Singlet | Quaternary carbon, deshielded by nitrogen and carboxyl group. |

| C3 (C-Cl) | ~138-142 | Singlet | Quaternary carbon, deshielded by chlorine. |

| C4 (C-H) | ~125-130 | Singlet | Tertiary carbon, appears as a doublet in a coupled spectrum. |

| C5 (C-Cl) | ~135-139 | Singlet | Quaternary carbon, deshielded by chlorine. |

| C6 (C-H) | ~150-154 | Singlet | Tertiary carbon, strongly deshielded by adjacent nitrogen. |

| C=O (Carboxyl) | ~165-170 | Singlet | Quaternary carbonyl carbon. |

Trustworthiness: A Self-Validating NMR Protocol

This protocol is designed to provide unambiguous, cross-validated data.

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Integrate the signals to confirm the 1:1:1 proton ratio for H-4, H-6, and -COOH.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe the six expected carbon signals.

-

2D COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton coupling. A cross-peak between the signals at ~8.2 ppm and ~8.6 ppm will definitively prove they are coupled, identifying them as H-4 and H-6[3].

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will show a correlation between the ¹H signal at ~8.2 ppm and its attached carbon (C-4), and another between the ¹H signal at ~8.6 ppm and its carbon (C-6). This provides undeniable assignment of the carbon backbone[3].

-

Data Processing: Process all spectra using appropriate software. Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the solvent signal[8].

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS 81719-53-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C6H3Cl2NO2 | CID 219989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C6H3Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2-pyridinecarboxylic Acid: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,5-Dichloro-2-pyridinecarboxylic Acid

This compound, also known as 3,5-dichloropicolinic acid, is a pivotal halogenated pyridine derivative.[1][2][3] Its structural motif is a cornerstone in the development of a wide array of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and detailed experimental insights. The strategic placement of chlorine atoms and the carboxylic acid group on the pyridine ring makes it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[4]

This document delves into the core synthetic strategies for preparing this compound, offering a comparative analysis of the different approaches to empower researchers in their experimental design and execution.

Primary Synthetic Pathway: Hydrolysis of 3,5-Dichloro-2-cyanopyridine

The most prevalent and well-documented method for the synthesis of this compound is the hydrolysis of the nitrile group of 3,5-dichloro-2-cyanopyridine.[5] This transformation is typically achieved under acidic or basic conditions, with the choice of conditions influencing the reaction rate and the work-up procedure.

Synthesis of the Key Intermediate: 3,5-Dichloro-2-cyanopyridine

The successful synthesis of the final product hinges on the efficient preparation of the key intermediate, 3,5-dichloro-2-cyanopyridine. Two principal routes for its synthesis are detailed below.

Route 1: From 3,5-Dichloropyridine 1-oxide

This method involves the cyanation of 3,5-dichloropyridine 1-oxide using a cyanide source. A common procedure utilizes trimethylsilyl cyanide in the presence of dimethylcarbamoyl chloride.[6]

Experimental Protocol: Synthesis of 3,5-Dichloro-2-cyanopyridine from 3,5-Dichloropyridine 1-oxide [6]

-

To a solution of 3,5-dichloropyridine 1-oxide (26 g, 0.158 mol) in 80 mL of dichloromethane, sequentially add trimethylcyanosilane (21.8 mL, 0.174 mol) and dimethylcarbamoyl chloride (14.6 mL, 0.158 mol).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Upon completion, add 100 mL of a 10% aqueous sodium bicarbonate solution and stir vigorously for 10 minutes.

-

Separate the organic and aqueous phases. Extract the aqueous phase once with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield 2-cyano-3,5-dichloropyridine.

Causality of Experimental Choices:

-

Trimethylsilyl cyanide serves as a less hazardous source of cyanide compared to alkali metal cyanides.

-

Dimethylcarbamoyl chloride activates the pyridine N-oxide, facilitating the nucleophilic attack of the cyanide ion.

-

The aqueous sodium bicarbonate wash is crucial for neutralizing any acidic byproducts and unreacted reagents.

Route 2: From 2-Hydroxy-6-methyl-3-cyanopyridine

An alternative synthesis of 3,5-dichloro-2-cyanopyridine starts from 2-hydroxy-6-methyl-3-cyanopyridine. This multi-step process involves chlorination and removal of the methyl group.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-cyanopyridine from 2-Hydroxy-6-methyl-3-cyanopyridine [7]

-

In a reaction vessel, combine 2-hydroxy-6-methyl-3-cyanopyridine (33.5 g, 0.25 mol), diisopropylethylamine (35.5 g, 0.275 mol), tetra-n-butylammonium chloride (7.0 g, 0.025 mol), and 100 mL of toluene.

-

Under magnetic stirring and maintaining an internal temperature below 30°C, slowly add phosphorus oxychloride (26 mL, 0.275 mol).

-

After the addition is complete (approximately 10 minutes), slowly raise the temperature to 60-70°C.

-

Monitor the reaction by gas chromatography (GC) until completion (approximately 3 hours).

-

Cool the reaction mixture to room temperature and pour it into 500 g of ice water.

-

Adjust the pH to 7-8 with an aqueous sodium bicarbonate solution.

-

Separate the layers and wash the organic phase with water until neutral.

-

Dry the organic phase with anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Recrystallize the crude product from acetonitrile and n-heptane to obtain pure 3,5-dichloro-2-cyanopyridine.

Causality of Experimental Choices:

-

Phosphorus oxychloride is a powerful chlorinating agent used to replace the hydroxyl group with a chlorine atom.

-

Diisopropylethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

-

Tetra-n-butylammonium chloride serves as a phase-transfer catalyst, facilitating the reaction between the organic-soluble substrate and the inorganic reagents.

Synthetic Pathways to 3,5-Dichloro-2-cyanopyridine

Caption: Key synthetic routes to 3,5-Dichloro-2-cyanopyridine.

Hydrolysis of 3,5-Dichloro-2-cyanopyridine to this compound

Once 3,5-dichloro-2-cyanopyridine is obtained, the final step is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions.

General Hydrolysis Protocol (Conceptual)

A general approach for the hydrolysis of cyanopyridines involves heating the cyanopyridine with a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous solution.[8] The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). After completion, the reaction mixture is neutralized to precipitate the carboxylic acid, which is then collected by filtration and purified by recrystallization.

Quantitative Data Summary for Cyanopyridine Synthesis

| Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| 3,5-Dichloropyridine 1-oxide | Trimethylsilyl cyanide, Dimethylcarbamoyl chloride | Dichloromethane | Room Temperature | 48 hours | 40.2% | [6] |

| 2-Hydroxy-6-methyl-3-cyanopyridine | Phosphorus oxychloride, Diisopropylethylamine | Toluene | 60-70°C | 3 hours | High (implied) | [7] |

Alternative Synthetic Route: Oxidation of 3,5-Dichloro-2-methylpyridine

An alternative strategy for the synthesis of this compound is the oxidation of the methyl group of 3,5-dichloro-2-methylpyridine. The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established transformation in organic chemistry.[9]

Common oxidizing agents for this purpose include potassium permanganate, nitric acid, and catalytic oxidation with air. The choice of oxidant and reaction conditions is critical to achieve high yields and avoid over-oxidation or degradation of the pyridine ring.

Conceptual Oxidation Protocol

-

Dissolve 3,5-dichloro-2-methylpyridine in a suitable solvent, such as water or a mixture of water and pyridine.

-

Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate, while maintaining the reaction temperature (e.g., by using an ice bath).

-

After the addition is complete, stir the reaction mixture at an elevated temperature (e.g., reflux) until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Collect the product by filtration, wash with cold water, and dry.

Causality and Challenges:

-

Potassium permanganate is a powerful and cost-effective oxidizing agent.

-

The reaction is often performed under basic or neutral conditions to prevent the protonation of the pyridine nitrogen, which would deactivate the ring towards oxidation.

-

A significant challenge is the potential for over-oxidation and ring cleavage, especially under harsh conditions. Careful control of temperature and stoichiometry is essential.

Overall Synthetic Strategies

Caption: Major synthetic routes to this compound.

Other Potential Starting Materials and Approaches

While the hydrolysis of 3,5-dichloro-2-cyanopyridine and the oxidation of 3,5-dichloro-2-methylpyridine represent the most direct routes, other starting materials could potentially be employed. For instance, the synthesis of the related 3,6-dichloropicolinic acid has been achieved from 3,5,6-trichloro-4-hydrazinopicolinic acid.[10] This suggests that appropriately substituted polychlorinated pyridines could serve as precursors, followed by selective functional group transformations.

Another conceivable, though less common, approach could involve the direct carboxylation of 3,5-dichloropyridine. However, such a reaction would likely require specific catalysts and harsh conditions to overcome the electron-deficient nature of the dichloropyridine ring.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the preparation of 3,5-dichloro-2-cyanopyridine followed by its hydrolysis. The choice of starting material for the cyanopyridine intermediate—either 3,5-dichloropyridine 1-oxide or 2-hydroxy-6-methyl-3-cyanopyridine—will depend on factors such as commercial availability, cost, and the scale of the synthesis. The alternative route via the oxidation of 3,5-dichloro-2-methylpyridine presents a viable, though less documented, option that may warrant further investigation and optimization. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently approach the synthesis of this important chemical building block.

References

- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). U.S. Patent 5,756,750A.

- Synthesis of 3, 6-dichloropicolinic acid. (2006). [Journal Name, Volume(Issue), pages].

- Preparation of 3,6-dichloropicolinic acid. (1978). U.S. Patent 4,087,431A.

- Cas 81719-53-1,this compound. lookchem.com.

- This compound (C6H3Cl2NO2). PubChemLite.

- Oxidation of methyl-pyridines. (1957). U.S. Patent 2,818,378A.

- This compound. PubChem.

- Supercritical water oxidation of 3-methylpyridine with propylene glycol. (2018). [Journal Name, Volume(Issue), pages].

- Process for producing pyridine carboxylic acids. (2013). U.S. Patent 8,575,350B2.

- Process for the preparation of 3,5-dichloropyridine. (2001). WIPO Patent WO2001005766A2.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1435.

- 3,5-Dichloro-2-cyanopyridine. PubChem.

- Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK Chemical.

- Method for the preparation of pyridine-2,3-dicarboxylic acids. (1989). U.S. Patent 4,816,588A.

- Process for the preparation of pyridine-2,3-dicarboxylic acid. (1987). European Patent EP0232118A2.

Sources

- 1. PubChemLite - this compound (C6H3Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C6H3Cl2NO2 | CID 219989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CN101235512A - Electrolytic synthesis method of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Dichloro-2-cyanopyridine | 85331-33-5 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 9. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 10. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Formation of 3,5-Dichloro-2-Pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-pyridinecarboxylic acid, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is a molecule of significant industrial interest. Its synthesis has been approached through several methodologies, each with distinct advantages and challenges. This guide provides a comprehensive overview of the core mechanisms and synthetic strategies for the formation of this important compound, offering insights into the rationale behind different experimental choices and providing detailed procedural outlines.

Core Synthetic Pathways and Mechanistic Insights

The formation of this compound can be broadly categorized into several key synthetic routes. This section will delve into the mechanisms of the most prominent methods, providing a foundational understanding for process optimization and development.

Route 1: Chlorination and Hydrolysis of 2-Picoline Derivatives

A prevalent industrial method involves the multi-step transformation of 2-picoline (2-methylpyridine). This pathway leverages a free-radical photochlorination to exhaustively chlorinate the methyl group and subsequently the pyridine ring, followed by hydrolysis.

Mechanism of Free-Radical Photochlorination:

The reaction proceeds via a free-radical chain mechanism, initiated by UV light which causes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).

-

Initiation: Cl₂ + hν → 2 Cl•

-

Propagation: The chlorine radical abstracts a hydrogen atom from the methyl group of 2-picoline, forming a methyl radical. This radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, continuing the chain reaction. This process repeats until the methyl group is fully chlorinated to a trichloromethyl group (-CCl₃). Subsequently, under forcing conditions, chlorination of the pyridine ring occurs, favoring the 3 and 5 positions.

-

Termination: The reaction is terminated by the combination of any two radical species.

Hydrolysis of the Trichloromethyl Group:

The resulting 3,5-dichloro-2-(trichloromethyl)pyridine is then hydrolyzed to the carboxylic acid. This is typically achieved under acidic or basic conditions. The mechanism involves the nucleophilic attack of water or hydroxide ions on the carbon of the trichloromethyl group, followed by the elimination of chloride ions.

Diagram of the Photochlorination and Hydrolysis Pathway:

Caption: Overall workflow from 2-picoline to the final product.

Route 2: Synthesis from 2,3,5-Trichloropyridine

This approach involves the selective transformation of a pre-chlorinated pyridine ring. 2,3,5-Trichloropyridine can be prepared from various starting materials, including through the reaction of acrylonitrile with anhydrous chloral in the presence of a copper(I) chloride catalyst[1].

Formation of this compound from 2,3,5-Trichloropyridine:

A common method involves the reductive dechlorination at the 2-position, followed by carboxylation. For instance, reacting 2,3,5-trichloropyridine with zinc metal in the presence of an acid can yield 3,5-dichloropyridine[1]. This intermediate can then be carboxylated.

A more direct, albeit less common, laboratory-scale synthesis could involve a Grignard reaction. The formation of a Grignard reagent from 2,3,5-trichloropyridine at the 2-position would be challenging due to the electron-deficient nature of the pyridine ring and the presence of other reactive sites. However, under specific conditions, it is conceivable to form the Grignard reagent, which can then be reacted with carbon dioxide to yield the desired carboxylic acid.

Diagram of the Grignard Reaction Pathway:

Caption: Hypothetical Grignard synthesis from 2,3,5-trichloropyridine.

Route 3: Hydrolysis of 3,5-Dichloro-2-cyanopyridine

The hydrolysis of a nitrile group to a carboxylic acid is a well-established transformation and serves as a potential final step in a multi-step synthesis of this compound. 3,5-Dichloro-2-cyanopyridine can be synthesized from 3,5-dichloropyridine 1-oxide and trimethylcyanosilane.

Mechanism of Nitrile Hydrolysis:

Nitrile hydrolysis can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, making the carbon more electrophilic. Water then acts as a nucleophile, attacking the carbon atom. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation of the resulting anion by water yields an imidic acid, which tautomerizes to an amide. Under basic conditions, the amide is further hydrolyzed to a carboxylate salt, which upon acidification, gives the final carboxylic acid.

Experimental Protocols

The following are generalized protocols for key transformations. Researchers should consult specific literature for detailed and optimized procedures.

Protocol 1: Free-Radical Photochlorination of 2-Picoline (Illustrative)

Safety Precaution: This reaction involves chlorine gas, which is highly toxic and corrosive. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A reaction vessel equipped with a gas inlet, a reflux condenser, a thermometer, and a UV lamp is charged with 2-picoline.

-

Chlorination: Chlorine gas is bubbled through the 2-picoline at a controlled rate. The reaction is initiated by irradiation with the UV lamp. The temperature is typically maintained at an elevated level to facilitate the reaction.

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to observe the formation of chlorinated intermediates and the final product, 3,5-dichloro-2-(trichloromethyl)pyridine.

-

Work-up: Upon completion, the reaction mixture is cooled, and excess chlorine and HCl are removed by purging with an inert gas. The crude product is then purified by distillation or crystallization.

Protocol 2: Hydrolysis of 3,5-Dichloro-2-(trichloromethyl)pyridine

-

Reaction Setup: 3,5-Dichloro-2-(trichloromethyl)pyridine is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent) in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: An acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) is added to the mixture. The reaction is heated to reflux and maintained for a specified period.

-

Work-up:

-

Acidic Hydrolysis: The cooled reaction mixture is neutralized with a base, and the precipitated product is collected by filtration.

-

Basic Hydrolysis: The cooled reaction mixture is acidified with a mineral acid to precipitate the carboxylic acid, which is then collected by filtration.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent.

Data Presentation

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Route 1 | 2-Picoline | Cl₂, hν, H₂O | Variable, can be optimized | Readily available starting material | Use of hazardous chlorine gas, potential for over-chlorination |

| Route 2 | 2,3,5-Trichloropyridine | Mg, CO₂ (hypothetical) | N/A | Potentially a more direct route | Grignard formation can be difficult |

| Route 3 | 3,5-Dichloro-2-cyanopyridine | H⁺/H₂O or OH⁻/H₂O | High for the hydrolysis step | High-yielding final step | Requires synthesis of the nitrile precursor |

Safety and Handling

-

Chlorine Gas (Cl₂): Extremely toxic and corrosive. Inhalation can cause severe respiratory damage. Handle only in a well-ventilated fume hood with appropriate respiratory protection.[2][3][4]

-

Trichloromethylpyridine Derivatives: These compounds are generally irritants and may be harmful if swallowed or absorbed through the skin. Handle with gloves and eye protection.[5][6][7]

-

Acids and Bases: Strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) are corrosive. Handle with appropriate personal protective equipment.

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. Understanding the underlying mechanisms of the various synthetic routes allows for informed decisions regarding process development, optimization, and safety. While the photochlorination of 2-picoline derivatives remains a common industrial method, other routes offer potential advantages in terms of selectivity and milder reaction conditions. The choice of a particular synthetic strategy will depend on factors such as scale, available starting materials, and safety considerations.

References

Sources

- 1. data.epo.org [data.epo.org]

- 2. purdue.edu [purdue.edu]

- 3. specialgasinstruments.com [specialgasinstruments.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Chloro-6-trichloromethyl pyridine [cdc.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-2-pyridinecarboxylic Acid

Abstract: 3,5-Dichloro-2-pyridinecarboxylic acid is a halogenated heterocyclic compound with significant potential as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its molecular structure is paramount for its application in targeted synthesis. This technical guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this compound. In the absence of readily available, published experimental spectra, this document outlines the detailed protocols for data acquisition and provides an expert-level prediction and interpretation of the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). This guide is intended for researchers, chemists, and quality control specialists in the drug development and chemical synthesis sectors.

Introduction and Physicochemical Properties

This compound (CAS No: 81719-53-1) is a substituted picolinic acid. The presence of two chlorine atoms and a carboxylic acid group on the pyridine ring imparts specific electronic and steric properties that make it a valuable synthon. Accurate and unambiguous structural confirmation is the bedrock of any chemical research or development program. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this confirmation.

This guide will detail the theoretical underpinnings and practical workflows for analyzing this molecule using three core spectroscopic methods. The causality behind experimental choices, such as solvent selection and instrumentation parameters, will be explained to ensure robust and reproducible results.

Before delving into the spectroscopic analysis, a summary of the compound's known physical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO₂ | |

| Molecular Weight | 192.00 g/mol | |

| Appearance | Light yellow to white crystalline powder | |

| Melting Point | 153-154 °C | |

| Boiling Point | 315.4±37.0 °C (Predicted) | |

| Density | 1.612±0.06 g/cm³ (Predicted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.

2.1. ¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Experience: Experimental Rationale A ¹H NMR spectrum reveals the electronic environment of each hydrogen atom, its proximity to other hydrogens, and the number of neighboring hydrogens. For this compound, we expect two signals in the aromatic region corresponding to the two protons on the pyridine ring. The carboxylic acid proton will also be present, typically as a broad singlet at a very downfield chemical shift.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve polar carboxylic acids and its high boiling point. The acidic proton of the carboxylic acid is more likely to be observed in DMSO-d₆ than in other solvents like chloroform-d (CDCl₃), where it can undergo rapid exchange with trace amounts of water.

Predicted ¹H NMR Spectrum The pyridine ring has two protons at positions 4 and 6.

-

H4: This proton is situated between two electron-withdrawing chlorine atoms. It is expected to be a doublet, split by the H6 proton. Its chemical shift will be significantly downfield.

-

H6: This proton is adjacent to the nitrogen atom and is also expected to be a doublet, split by the H4 proton. The coupling constant (J-value) for both doublets should be identical.

-

-COOH: The carboxylic acid proton will appear as a broad singlet, typically >12 ppm, due to hydrogen bonding and chemical exchange.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | 8.30 - 8.50 | Doublet (d) | ~2-3 Hz (⁴JHH) |

| H6 | 8.60 - 8.80 | Doublet (d) | ~2-3 Hz (⁴JHH) |

| -COOH | > 13.0 | Broad Singlet (br s) | N/A |

Note: These are predictions based on typical chemical shifts for dichloropyridines and pyridine carboxylic acids.[1]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[2]

-

Vortex the vial until the sample is fully dissolved.

-

Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 500 MHz Bruker Avance).

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. Typically, 16-32 scans are sufficient.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

-

Logical Workflow for ¹H NMR Interpretation

Caption: Correlation of functional groups to IR regions.

High-Resolution Mass Spectrometry (HRMS): Molecular Weight and Formula Confirmation

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, minimizing fragmentation and clearly showing the molecular ion. [3][4] Expertise & Experience: Experimental Rationale The key validation feature for this compound in mass spectrometry is the isotopic pattern generated by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks (M, M+2, M+4) with a predictable intensity ratio. [5][6]This provides definitive evidence for the presence of two chlorine atoms. Analysis in negative ion mode is often preferred for carboxylic acids, as they readily deprotonate to form a stable [M-H]⁻ ion.

Predicted Mass Spectrum (ESI Negative Ion Mode)

-

Exact Mass Calculation: The monoisotopic mass of the neutral molecule (C₆H₃³⁵Cl₂NO₂) is 190.9541.

-

Primary Ion: The deprotonated ion [M-H]⁻ will be observed. The expected m/z values for the isotopic cluster are:

-

[M-H]⁻: C₆H₂³⁵Cl₂NO₂⁻ → m/z 189.9469

-

[M+2-H]⁻: C₆H₂³⁵Cl³⁷ClNO₂⁻ → m/z 191.9440

-

[M+4-H]⁻: C₆H₂³⁷Cl₂NO₂⁻ → m/z 193.9410

-

-

Isotopic Ratio: The theoretical intensity ratio of the M:M+2:M+4 peaks for a dichlorinated compound is approximately 9:6:1 . [6][7]Observing this pattern is a critical confirmation step.

Table 5: Predicted HRMS Data for [M-H]⁻ Ion

| Ion Species | Calculated Exact m/z | Relative Abundance (%) |

| [M-H]⁻ | 189.9469 | 100 (9) |

| [M+2-H]⁻ | 191.9440 | ~65 (6) |

| [M+4-H]⁻ | 193.9410 | ~11 (1) |

Experimental Protocol: HRMS (ESI-QTOF) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable HPLC-grade solvent like methanol or acetonitrile. [8]2. Infusion: Directly infuse the sample solution into the ESI source of the mass spectrometer (e.g., an Agilent Q-TOF) at a low flow rate (5-10 µL/min).

-

Data Acquisition:

-

Operate the instrument in negative ion mode. [3] * Set the mass range to scan from m/z 50 to 500.

-

Acquire data for 1-2 minutes to obtain an averaged, high-resolution spectrum.

-

The instrument should be calibrated to ensure mass accuracy below 5 ppm. [8]4. Data Analysis:

-

Identify the isotopic cluster for the [M-H]⁻ ion.

-

Compare the measured exact mass of the monoisotopic peak (m/z 189.9469) with the theoretical value. The mass error should be less than 5 ppm.

-

Confirm that the isotopic pattern and intensity ratios match the theoretical values for a dichlorinated compound.

-

Comprehensive Characterization Summary

The combination of NMR, IR, and HRMS provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. utoledo.edu [utoledo.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of 3,5-Dichloro-2-pyridinecarboxylic Acid

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopy of 3,5-dichloro-2-pyridinecarboxylic acid, a pivotal building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind experimental choices and spectral interpretations. We will delve into the fundamental principles governing the molecule's vibrational behavior, present validated, step-by-step protocols for sample analysis, and provide a detailed interpretation of its characteristic infrared spectrum. The methodologies and analyses herein are grounded in established spectroscopic principles to ensure trustworthiness and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted heterocyclic compound with the molecular formula C₆H₃Cl₂NO₂.[1][3][4][5] Its structural architecture, featuring a pyridine ring functionalized with two chlorine atoms and a carboxylic acid group, makes it a valuable intermediate in medicinal and agricultural chemistry.[1][6] The precise arrangement of these functional groups is critical to the efficacy and safety of the final active pharmaceutical ingredients (APIs) or agrochemicals derived from it.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules.[7][8] It operates on the principle that chemical bonds and functional groups vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.[7] The resulting spectrum provides a unique molecular "fingerprint," allowing for unambiguous identification and structural verification. This guide offers an in-depth exploration of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound.

Caption: Molecular Structure of this compound.

Theoretical Foundations: Predicting the Vibrational Landscape

The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the carboxylic acid group and the dichlorinated pyridine ring. Understanding their characteristic absorptions is key to a successful interpretation.

Carboxylic Acid (-COOH) Vibrations

The carboxylic acid functional group gives rise to some of the most recognizable features in an IR spectrum, largely due to strong intermolecular hydrogen bonding which causes the molecules to exist as cyclic dimers.

-

O–H Stretching: This is arguably the most distinct feature. Due to extensive hydrogen bonding, the O–H stretch is not a sharp peak but an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[7][9][10] This broad feature often obscures the C-H stretching signals in the same region.[9]

-

C=O Stretching: The carbonyl stretch of a carboxylic acid produces a very strong and sharp absorption. For dimeric, aromatic carboxylic acids, this band is typically found between 1710 and 1690 cm⁻¹.[10][11] Conjugation with the pyridine ring weakens the C=O double bond, lowering its stretching frequency compared to a non-conjugated acid.[7][10]

-

C–O Stretching and O–H Bending: The spectrum is further characterized by a C–O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[9] This is often coupled with in-plane O–H bending, which absorbs in the 1440-1395 cm⁻¹ range. A broad out-of-plane O–H bend can also be observed near 950-910 cm⁻¹.[9]

Dichlorinated Pyridine Ring Vibrations

The vibrations of the pyridine ring are more complex and are influenced by the heavy chlorine substituents and the electron-withdrawing carboxylic acid group.

-

Aromatic C–H Stretching: The stretching vibration of the remaining C-H bonds on the aromatic ring typically appears as weaker, sharper peaks just above 3000 cm⁻¹.[12][13]

-

Ring C=C and C=N Stretching: The pyridine ring exhibits a series of stretching vibrations for its C=C and C=N bonds, usually appearing as multiple bands in the 1600–1400 cm⁻¹ region.[13]

-

C–Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, generally below 800 cm⁻¹. The exact position is sensitive to the overall vibrational coupling within the molecule.

-

Ring Deformation Modes: In-plane and out-of-plane bending of the ring and its substituents create a complex pattern of absorptions in the fingerprint region (< 1000 cm⁻¹), which are highly specific to the molecule's substitution pattern.

Experimental Protocol: A Self-Validating Workflow for FTIR Analysis

The acquisition of a high-quality, reproducible IR spectrum is contingent upon meticulous sample preparation and a systematic approach to data collection. The following protocols are designed to be self-validating by minimizing common sources of error.

Caption: Experimental Workflow for FTIR Analysis.

Instrumentation

A standard benchtop Fourier-Transform Infrared (FTIR) spectrometer equipped with either a standard transmission sample holder or an Attenuated Total Reflectance (ATR) accessory is required.

Sample Preparation: The Critical Foundation